

# Evenamide's Impact on Neuronal Plasticity: A Technical Whitepaper

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## Compound of Interest

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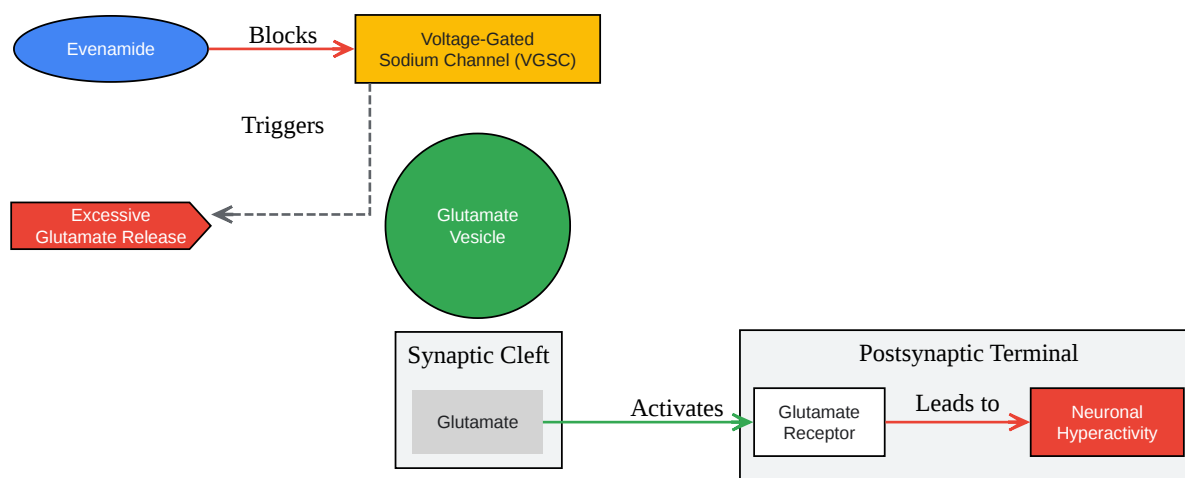
## Executive Summary

**Evenamide** (NW-3509) is an investigational drug demonstrating significant promise in the treatment of schizophrenia, particularly in treatment-resistant populations. Its unique mechanism of action, centered on the modulation of glutamatergic neurotransmission via voltage-gated sodium channel (VGSC) blockade, suggests a potential to induce lasting changes in neuronal circuitry. Preclinical evidence, most notably from the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia, indicates that the therapeutic effects of **evenamide** persist beyond its pharmacological clearance, strongly implicating an influence on neuronal plasticity. This document provides a comprehensive technical overview of the current understanding of **evenamide**'s effects on neuronal function, with a focus on the preclinical data that points toward its role in synaptic remodeling and plasticity. While direct quantitative data on synaptic plasticity markers such as long-term potentiation (LTP), long-term depression (LTD), and dendritic spine density are not yet publicly available, this paper will synthesize the existing evidence to build a robust scientific narrative for researchers and drug developers.

## Core Mechanism of Action: Modulating Glutamate Homeostasis

**Evenamide**'s primary pharmacological action is the blockade of voltage-gated sodium channels.[1][2] Unlike conventional antipsychotics that primarily target dopamine and serotonin receptors, **evenamide**'s action is focused on normalizing excessive glutamate release without affecting basal glutamatergic transmission.[3][4] In pathological states such as schizophrenia, which are associated with hippocampal hyperexcitability and aberrant glutamatergic signaling, **evenamide** is believed to selectively target overactive neurons.[5][6] This targeted modulation of sustained, repetitive neuronal firing helps to restore synaptic homeostasis.[1][7]

The proposed signaling pathway is initiated by the binding of **evenamide** to VGSCs on presynaptic terminals. This binding inhibits the excessive influx of sodium ions that triggers the release of glutamate into the synaptic cleft. By reducing this pathological glutamate surge, **evenamide** helps to alleviate the excitotoxicity and downstream signaling abnormalities associated with conditions like schizophrenia.[8]



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**Figure 1: Evenamide's core mechanism of action.**

## Preclinical Evidence for Neuronal Plasticity

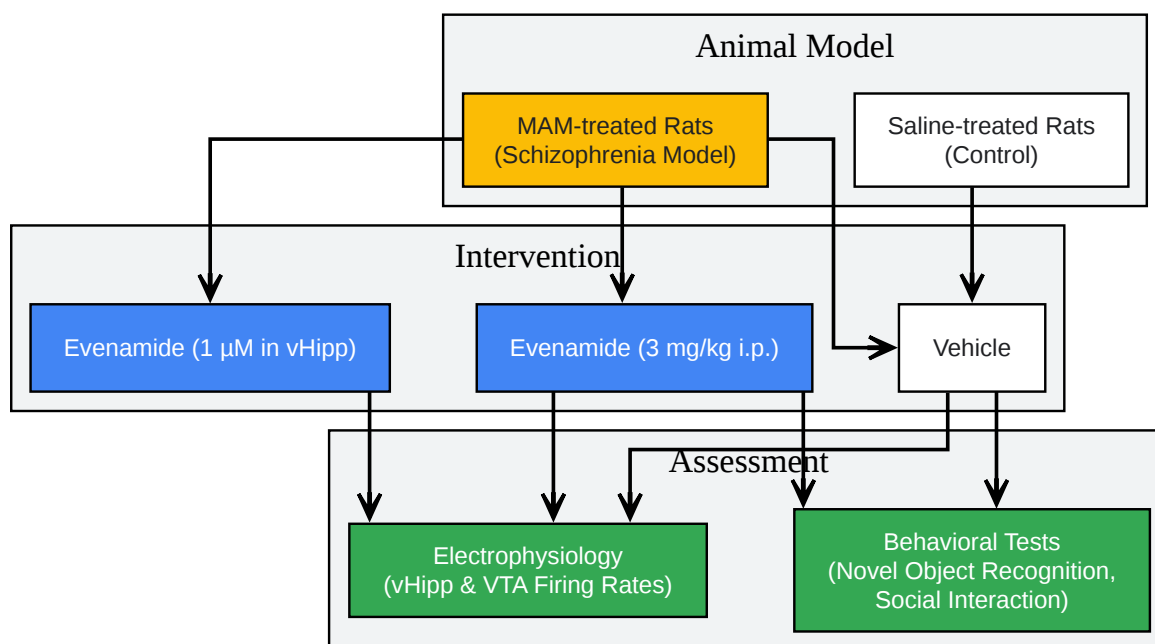
The most compelling evidence for **evenamide**'s effect on neuronal plasticity comes from a preclinical study utilizing the methylazoxymethanol acetate (MAM) neurodevelopmental animal model of schizophrenia. This model is known to replicate key anatomical, behavioral, and neurochemical features of the disorder, including hippocampal hyperexcitability.[\[5\]](#)

## Key Preclinical Study: Uliana et al. (2025), Neuropsychopharmacology

While the full text of this pivotal study is not yet widely available, the abstract and detailed press releases from Newron Pharmaceuticals and the University of Pittsburgh provide significant insights into its methodology and findings.[\[5\]](#)[\[6\]](#)[\[9\]](#)

### Experimental Protocol Outline:

- Animal Model: Methylazoxymethanol acetate (MAM) neurodevelopmental model in rats. This model induces schizophrenia-like pathology by disrupting neurodevelopment in utero.
- Intervention: Acute systemic administration of **evenamide** (3 mg/kg, i.p.) and local injection into the ventral hippocampus (vHipp) (1  $\mu$ M).[\[10\]](#)
- Key Assessments:
  - Electrophysiology: In vivo recordings of neuronal firing rates in the ventral hippocampus (vHipp) and ventral tegmental area (VTA).[\[10\]](#)
  - Behavioral Tests:
    - Novel Object Recognition: To assess cognitive function.[\[10\]](#)
    - Social Interaction Test: To evaluate negative symptoms.[\[10\]](#)
- Core Finding Suggesting Plasticity: The therapeutic effects of **evenamide** on both neuronal hyperactivity and behavioral deficits were observed to persist long after the drug would have been metabolized and cleared from the animals' systems.[\[5\]](#)[\[6\]](#) This suggests that **evenamide** may induce lasting changes in neuronal circuits rather than just providing transient symptomatic relief.



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**Figure 2:** Experimental workflow of the key preclinical study.

#### Quantitative Data Summary (Inferred from Qualitative Descriptions):

While precise numerical data is pending the full publication, the study reports a "normalization" of neuronal hyperactivity. This implies a statistically significant reduction in the firing rates of pyramidal neurons in the vHipp and dopamine neurons in the VTA of MAM-treated rats following **evenamide** administration, bringing them closer to the levels observed in healthy control animals.

Parameter	Animal Group	Intervention	Outcome
Neuronal Firing Rate	MAM-treated Rats	Evenamide (3 mg/kg i.p.)	Normalized (Reduced towards control levels)
MAM-treated Rats	Evenamide (1 µM in vHipp)	Normalized (Reduced towards control levels)	
Cognitive Function	MAM-treated Rats	Evenamide (3 mg/kg i.p.)	Improved (Reversed deficits in novel object recognition)
Social Behavior	MAM-treated Rats	Evenamide (3 mg/kg i.p.)	Improved (Normalized social interaction deficits)

Table 1: Summary of Preclinical Findings in the MAM Model

## Clinical Trial Data

**Evenamide** has undergone several clinical trials, primarily as an add-on therapy for patients with treatment-resistant schizophrenia. The consistent finding across these studies is a good safety and tolerability profile, coupled with significant improvements in clinical measures of psychosis.

### Phase II/III Study (Study 008A)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **evenamide** as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[\[11\]](#)

Parameter	Evenamide + Antipsychotic	Placebo + Antipsychotic	p-value
PANSS Total Score Reduction	10.2 points	7.6 points	<0.05
CGI-S Score Improvement	Statistically Significant	-	<0.05
Adverse Events	25%	25.8%	N/A

Table 2: Key Efficacy and Safety Outcomes from Study 008A[11]

## Long-Term, Open-Label Study (Study 014/015)

This one-year, open-label study assessed the long-term safety and efficacy of **evenamide** as an add-on therapy in patients with treatment-resistant schizophrenia.[4][8][12]

Timepoint	PANSS Total Score Reduction from Baseline (%)	Responder Rate (≥20% PANSS Improvement) (%)
6 Weeks	11.6%	16.5%
6 Months	15.9%	39.2%
1 Year	18.6%	47.4%

Table 3: Long-Term Efficacy of **Evenamide** in Treatment-Resistant Schizophrenia[8]

## Discussion and Future Directions

The existing preclinical and clinical data for **evenamide** paint a compelling picture of a novel therapeutic agent with a distinct mechanism of action. The observation of sustained therapeutic effects in the MAM model is a strong, albeit indirect, indicator of its potential to modulate neuronal plasticity.[5][6] This is a significant departure from traditional antipsychotics and opens up new avenues for research and treatment development.

To further elucidate the role of **evenamide** in neuronal plasticity, future research should focus on:

- **Direct Measurement of Synaptic Plasticity:** Conducting electrophysiological studies to directly assess the effects of **evenamide** on LTP and LTD in relevant hippocampal and cortical circuits.
- **Analysis of Synaptic Structure:** Utilizing techniques such as Golgi staining and electron microscopy to examine the impact of **evenamide** on dendritic spine density and morphology in preclinical models.
- **Molecular Studies:** Investigating the effects of **evenamide** on the expression of key synaptic proteins and signaling molecules involved in plasticity, such as PSD-95, synaptophysin, and CREB.

## Conclusion

**Evenamide** represents a promising new approach to the treatment of schizophrenia, with a mechanism that extends beyond simple receptor antagonism to the fundamental processes of neuronal communication and plasticity. The evidence to date strongly suggests that by normalizing glutamate homeostasis, **evenamide** may not only alleviate the symptoms of psychosis but also induce lasting, positive changes in the underlying neural circuitry. Further research into its direct effects on synaptic plasticity is warranted and holds the potential to solidify **evenamide**'s position as a truly innovative therapy for schizophrenia and potentially other neurological and psychiatric disorders characterized by neuronal hyperexcitability.

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